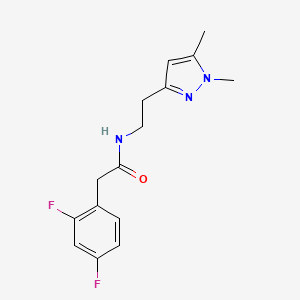

2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

Description

This compound features a 2,4-difluorophenyl group linked via an acetamide moiety to a 1,5-dimethylpyrazole-ethyl chain. The difluorophenyl group enhances electronegativity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O/c1-10-7-13(19-20(10)2)5-6-18-15(21)8-11-3-4-12(16)9-14(11)17/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOFJVFMRLZUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological targets, and therapeutic implications based on diverse research findings.

- Chemical Formula : C13H15F2N3

- Molecular Weight : 251.28 g/mol

- IUPAC Name : 2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

- Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various cellular processes and its potential therapeutic applications. The following sections summarize key findings from the literature.

Inhibition of Enzymatic Activity

One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of specific enzymes involved in critical metabolic pathways. For instance:

- Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .

Anti-cancer Properties

Several studies have highlighted the potential anti-cancer properties of derivatives related to this compound:

- Mechanism of Action : The inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for nucleic acid synthesis, thereby inducing apoptosis in rapidly dividing cancer cells .

- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key observations include:

- Fluorine Substitution : The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances lipophilicity and potentially increases cellular uptake .

- Pyrazole Moiety : The incorporation of a pyrazole ring has been associated with improved selectivity towards certain biological targets, enhancing the compound's therapeutic index .

Data Table: Comparative Analysis of Biological Activity

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

2-(2,4-Dichlorophenyl) Analogs (e.g., C₁₉H₁₇Cl₂N₃O₂) :

Replacement of fluorine with chlorine increases steric bulk and lipophilicity. Crystallographic data reveal dihedral angles of 48.45° between dichlorophenyl and pyrazole rings, indicating significant steric repulsion . The amide group forms R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing .- Impact : Chlorine's larger size may reduce solubility compared to fluorine analogs but enhance membrane permeability.

2-(4-(Methylsulfanyl)phenyl) Derivatives :

The methylsulfanyl group introduces a sulfur atom, altering electronic properties (e.g., increased polarizability). Crystal structures show N–H···O hydrogen bonds but lack dimer formation, suggesting weaker intermolecular interactions than dichloro analogs .- Impact : Sulfur's electron-donating effects may improve binding to metal-containing enzymes.

- Fluorophenyl vs. Fluorine's electronegativity also enhances dipole moments, influencing solubility and metabolic stability .

Crystallographic and Conformational Differences

- Dihedral Angles: Dichlorophenyl analog: 80.70° (amide vs. dichlorophenyl), 64.82° (amide vs. pyrazole) . Target Compound: Expected smaller dihedral angles due to fluorine's compact size, promoting a more planar conformation and stronger π-π stacking.

Hydrogen Bonding : Dichlorophenyl and methylsulfanyl analogs rely on N–H···O bonds for crystal stabilization . The target compound’s difluorophenyl group may introduce weak C–F···H interactions, altering packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.